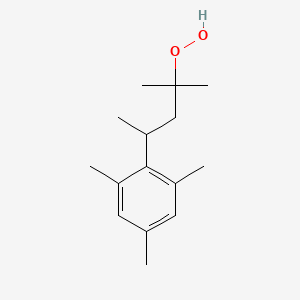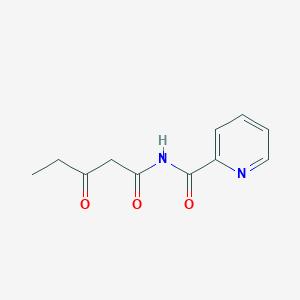
1-(Methylselanyl)-2-(methylsulfanyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylselanyl)-2-(methylsulfanyl)ethane is an organosulfur and organoselenium compound It is characterized by the presence of both a methylselanyl group and a methylsulfanyl group attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylselanyl)-2-(methylsulfanyl)ethane typically involves the reaction of ethane derivatives with methylselanyl and methylsulfanyl reagents. One common method is the nucleophilic substitution reaction where an ethane derivative reacts with methylselanyl chloride and methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium and sulfur groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(Methylselanyl)-2-(methylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its original form from its oxidized state using reducing agents like sodium borohydride.
Substitution: The methylselanyl and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like thiols and selenols.
Major Products Formed:
Oxidation: Sulfoxides, selenoxides.
Reduction: Original compound.
Substitution: Various substituted ethane derivatives.
科学的研究の応用
1-(Methylselanyl)-2-(methylsulfanyl)ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium and sulfur functionalities into molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium and sulfur, which are known to play roles in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Methylselanyl)-2-(methylsulfanyl)ethane involves its interaction with molecular targets through its selenium and sulfur atoms. These atoms can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and proteins, modulating their activity and function. The exact molecular pathways and targets are still under investigation, but its redox activity is a key feature.
Similar Compounds:
Ethyl methyl sulfide: Contains a sulfur atom but lacks selenium.
Dimethyl selenide: Contains selenium but lacks sulfur.
Methyl ethyl sulfide: Similar structure but different functional groups.
Uniqueness: this compound is unique due to the presence of both selenium and sulfur atoms in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 84015-02-1 | |
分子式 |
C4H10SSe |
分子量 |
169.16 g/mol |
IUPAC名 |
1-methylselanyl-2-methylsulfanylethane |
InChI |
InChI=1S/C4H10SSe/c1-5-3-4-6-2/h3-4H2,1-2H3 |
InChIキー |
BTBDUJKWLSZBTR-UHFFFAOYSA-N |
正規SMILES |
CSCC[Se]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
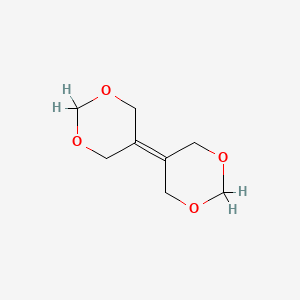
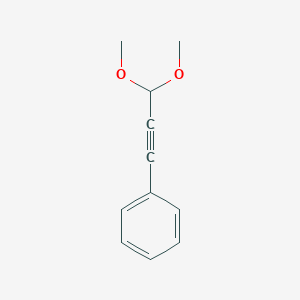
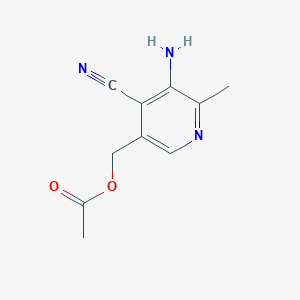
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
